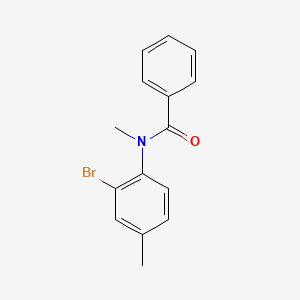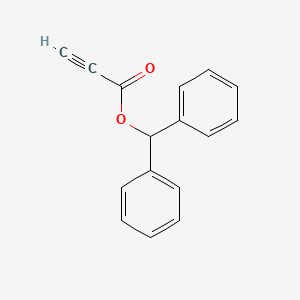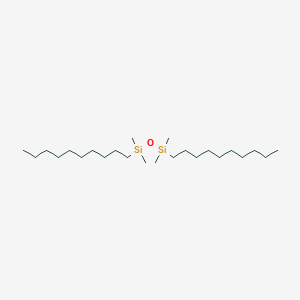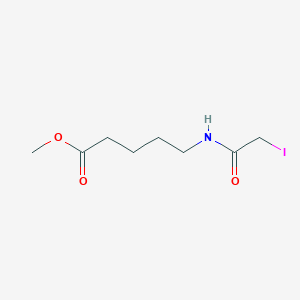
Methyl 5-(2-iodoacetamido)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-iodoacetamido)pentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, which consists of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-iodoacetamido)pentanoate typically involves the esterification of 5-(2-iodoacetamido)pentanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-iodoacetamido)pentanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as thiols or amines.
Hydrolysis: The ester group can be hydrolyzed to yield 5-(2-iodoacetamido)pentanoic acid and methanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide, at room temperature.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of this compound.
Hydrolysis: The major products are 5-(2-iodoacetamido)pentanoic acid and methanol.
Reduction: The major product is the corresponding alcohol.
Applications De Recherche Scientifique
Methyl 5-(2-iodoacetamido)pentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and the modification of amino acids.
Biology: The compound is used in the study of protein structure and function, as it can modify cysteine residues in proteins.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-iodoacetamido)pentanoate involves the alkylation of thiol groups in proteins. The iodine atom in the compound is highly reactive and can form covalent bonds with the sulfur atom in cysteine residues. This modification can inhibit the activity of enzymes that rely on cysteine for their catalytic function. The compound can also interact with other nucleophilic sites in proteins, leading to changes in protein structure and function.
Comparaison Avec Des Composés Similaires
Methyl 5-(2-iodoacetamido)pentanoate can be compared with other similar compounds, such as:
Methyl 5-(2-chloroacetamido)pentanoate: This compound has a chlorine atom instead of iodine and is less reactive.
Methyl 5-(2-bromoacetamido)pentanoate: This compound has a bromine atom and exhibits intermediate reactivity between the chloro and iodo derivatives.
Methyl 5-(2-fluoroacetamido)pentanoate: This compound has a fluorine atom and is the least reactive among the halogenated derivatives.
The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it particularly useful in applications that require rapid and efficient modification of proteins.
Propriétés
Numéro CAS |
63984-38-3 |
|---|---|
Formule moléculaire |
C8H14INO3 |
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
methyl 5-[(2-iodoacetyl)amino]pentanoate |
InChI |
InChI=1S/C8H14INO3/c1-13-8(12)4-2-3-5-10-7(11)6-9/h2-6H2,1H3,(H,10,11) |
Clé InChI |
HNOXSODSZOIVDI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCNC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


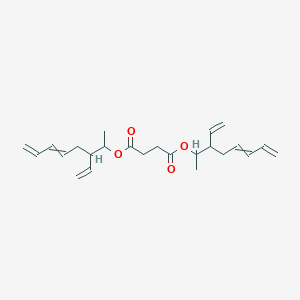
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)

![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)

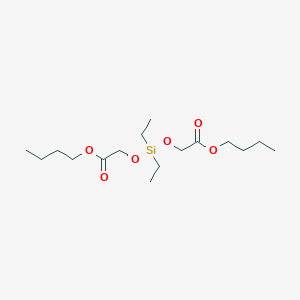
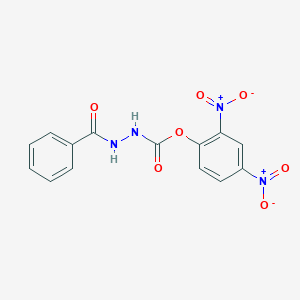
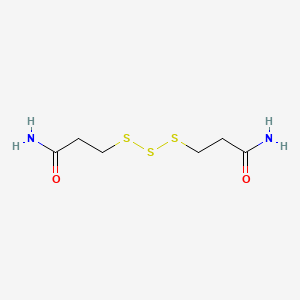

![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
